3-p-Tolyloxymethyl-azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-p-Tolyloxymethyl-azetidine hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles such as aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Tolyloxymethyl-azetidine hydrochloride typically involves the reaction of p-tolyloxymethylamine with an appropriate azetidine precursor under controlled conditions. One common method includes the use of a base to deprotonate the amine, followed by nucleophilic substitution to form the azetidine ring . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products . The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-p-Tolyloxymethyl-azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced azetidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require a base and are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce amine derivatives. Substitution reactions result in a variety of substituted azetidines .
Scientific Research Applications
3-p-Tolyloxymethyl-azetidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-p-Tolyloxymethyl-azetidine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is harnessed in various applications, including drug development and material science .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less functionalization.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.
Uniqueness
3-p-Tolyloxymethyl-azetidine hydrochloride is unique due to its specific functionalization with the p-tolyloxymethyl group, which imparts distinct chemical properties and reactivity. This functionalization allows for targeted applications in synthesis and medicinal chemistry, differentiating it from other azetidine derivatives .
Properties
IUPAC Name |
3-[(4-methylphenoxy)methyl]azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-2-4-11(5-3-9)13-8-10-6-12-7-10;/h2-5,10,12H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCETZMCREAIBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.